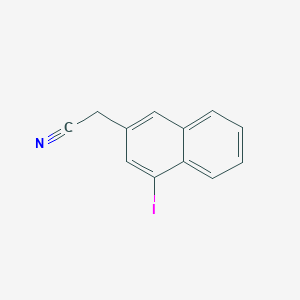
4-Iodonaphthalene-2-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodonaphthalene-2-acetonitrile is an organic compound with the molecular formula C12H8IN It is a derivative of naphthalene, where an iodine atom is substituted at the fourth position and an acetonitrile group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodonaphthalene-2-acetonitrile typically involves the iodination of naphthalene derivatives followed by the introduction of the acetonitrile group. One common method is the reaction of 4-iodonaphthalene with acetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using iodine and suitable catalysts. The acetonitrile group can be introduced through nucleophilic substitution reactions, often facilitated by phase transfer catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Iodonaphthalene-2-acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding naphthoquinones or reduced to form dihydronaphthalenes.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex polycyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Naphthoquinones.
Reduction Products: Dihydronaphthalenes.
Scientific Research Applications
4-Iodonaphthalene-2-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodonaphthalene-2-acetonitrile in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates nucleophilic substitution reactions. The acetonitrile group can also participate in various reactions due to the presence of the nitrile functional group, which can act as an electrophile or nucleophile depending on the reaction conditions.
Comparison with Similar Compounds
2-Iodonaphthalene: Similar structure but with iodine at the second position.
4-Bromonaphthalene-2-acetonitrile: Bromine instead of iodine.
4-Iodonaphthalene-1-acetonitrile: Acetonitrile group at the first position.
Uniqueness: 4-Iodonaphthalene-2-acetonitrile is unique due to the specific positioning of the iodine and acetonitrile groups, which confer distinct reactivity patterns and potential applications compared to its analogs. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it particularly useful in certain synthetic applications.
Biological Activity
4-Iodonaphthalene-2-acetonitrile is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an aryl halide characterized by the presence of an iodine atom attached to a naphthalene ring and an acetonitrile functional group. Its chemical structure can be represented as follows:
This compound's properties make it a suitable candidate for various biological applications, particularly in the development of pharmaceuticals.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its effects on enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Recent studies have shown that derivatives of iodonaphthalene compounds exhibit inhibitory effects on specific enzymes involved in steroidogenesis. For instance, 2-amino-3-iodonaphthalene-1,4-dione has been reported to inhibit the activity of the enzymes AKR1C1 and AKR1C2, which are crucial in the metabolism of androgens. The IC50 values for these inhibitions were found to be 420 nM for AKR1C1 and 300 nM for AKR1C2, indicating potent inhibitory activity .
Study on Androgen Receptor Modulation
A notable study investigated the effects of iodonaphthalene derivatives on androgen receptors in vivo. The research demonstrated that these compounds could modulate androgen receptor activity without directly binding to them. This finding suggests potential therapeutic applications in conditions related to androgen excess, such as prostate cancer .
Table 1: Inhibition Potency of Iodonaphthalene Derivatives
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 2-amino-3-iodonaphthalene-1,4-dione | AKR1C1 | 420 |
| 2-(iodoamino)-3-methylnaphthalene-1,4-dione | AKR1C2 | 300 |
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound's structure allows it to interact with key active sites on enzymes responsible for steroid metabolism. By inhibiting these enzymes, the compound can alter the levels of steroid hormones in biological systems, leading to various physiological effects.
Properties
Molecular Formula |
C12H8IN |
|---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
2-(4-iodonaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H8IN/c13-12-8-9(5-6-14)7-10-3-1-2-4-11(10)12/h1-4,7-8H,5H2 |
InChI Key |
UUUGWBLZHMFTDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















